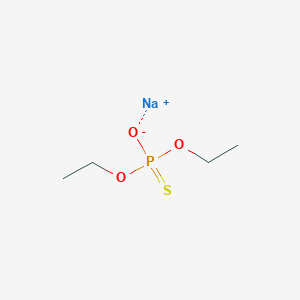

Sodium O,O-diethyl phosphorothioate

Übersicht

Beschreibung

Sodium O,O-diethyl phosphorothioate is an organic thiophosphate that is the diethyl ester of phosphorothioic O,O,O-acid . It has a role as a human xenobiotic metabolite and a mouse metabolite . It is a conjugate acid of an O,O-diethyl thiophosphate .

Synthesis Analysis

The synthesis of Sodium O,O-diethyl phosphorothioate can be achieved through reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base . This provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .

Molecular Structure Analysis

The molecular formula of Sodium O,O-diethyl phosphorothioate is C4H10NaO3PS . The molecular weight is 192.15 g/mol . The InChI string is InChI=1S/C4H11O3PS.Na/c1-3-6-8 (5,9)7-4-2;/h3-4H2,1-2H3, (H,5,9);/q;+1/p-1 . The Canonical SMILES string is CCOP (=S) ( [O-])OCC. [Na+] .

Chemical Reactions Analysis

Studies on the reaction of ambident nucleophile ammonium O,O’-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained . Reaction of this ambident nucleophile with benzoyl chloride (a hard electrophile), gave the O-acylation product .

Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium O,O-diethyl phosphorothioate include a molecular weight of 192.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 4 . The Exact Mass is 191.99859663 g/mol . The Monoisotopic Mass is also 191.99859663 g/mol . The Topological Polar Surface Area is 73.6 Ų . The Heavy Atom Count is 10 . The Formal Charge is 0 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Phosphorothioates

Sodium O,O-diethyl phosphorothioate is used in the synthesis of phosphorothioates. Reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base, provide a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation .

Reaction with Ambident Nucleophiles

Studies on the reaction of ambident nucleophile ammonium O,O’-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained .

Reaction with Hard Electrophiles

When this ambident nucleophile reacts with benzoyl chloride (a hard electrophile), the O-acylation product is obtained .

Synthesis under Solvent-Free Conditions

A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .

Use in Pesticides

Among the phosphate esters, phosphorothioate derivatives are of interest as effective pesticides .

Potential Chemotherapeutic Agent

In recent years a number of phosphorothioates have been introduced as potential chemotherapeutic agents .

Wirkmechanismus

Target of Action

Sodium O,O-diethyl phosphorothioate, also known as O,O-diethyl phosphorothioate, is an organophosphorus compound. Its primary targets are acetylcholinesterase (AChE) and voltage-gated sodium channels . AChE plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons .

Mode of Action

Sodium O,O-diethyl phosphorothioate interacts with its targets by fitting into their active sites, thereby inhibiting their function . It exhibits synergistic effects involving the inhibition of cholinergic synaptic transmission and blockage of voltage-gated potassium (Kv) channels and sodium (Nav) channels . This leads to an excessive accumulation of acetylcholine in cholinergic synapses, resulting in neural hyperexcitation followed by convulsion, paralysis, and potentially death .

Biochemical Pathways

The compound affects the cholinergic system by inhibiting AChE, leading to an overaccumulation of acetylcholine in the synapses . This overstimulation can affect various biochemical pathways, including those involved in muscle contraction, heart rate regulation, and memory processing. Additionally, the blockage of voltage-gated potassium and sodium channels disrupts the normal flow of these ions, affecting the electrical activity of the neurons .

Result of Action

The primary result of Sodium O,O-diethyl phosphorothioate’s action is the disruption of normal nerve function. By inhibiting AChE and blocking voltage-gated ion channels, it causes an overstimulation of the nervous system. This can lead to symptoms such as tremors, convulsions, and potentially fatal respiratory paralysis .

Eigenschaften

IUPAC Name |

sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPPRYJBYFNJTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)([O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NaO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2465-65-8 (Parent) | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60207235 | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium O,O-diethyl phosphorothioate | |

CAS RN |

5852-63-1 | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

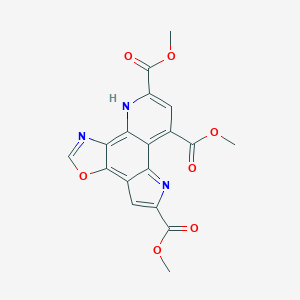

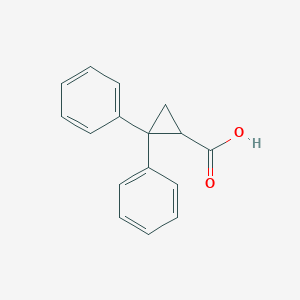

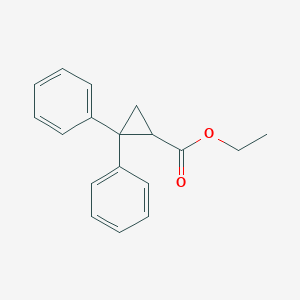

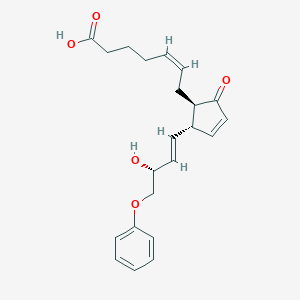

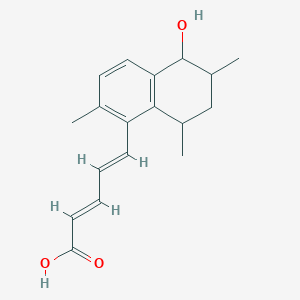

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

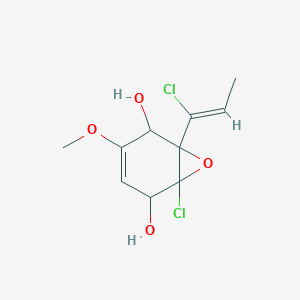

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)